molecular formula C26H19NO2 B11927178 (S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]

(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]

Cat. No.: B11927178
M. Wt: 377.4 g/mol
InChI Key: JYJLRFUVMXNOEH-AREMUKBSSA-N
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Description

(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] is a chiral binaphthalene derivative featuring a hydroxy group at the 2-position of one naphthalene ring and a 4-pyridylmethyl-hydroxyl substituent at the 2'-position of the other. The stereochemical configuration (S at the binaphthyl backbone and R at the hydroxypyridyl moiety) confers distinct electronic and steric properties, making it a candidate for asymmetric catalysis or enantioselective recognition.

Properties

Molecular Formula

C26H19NO2

Molecular Weight

377.4 g/mol

IUPAC Name

1-[2-[(R)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m1/s1

InChI Key

JYJLRFUVMXNOEH-AREMUKBSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@@H](C5=CC=NC=C5)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O

Origin of Product

United States

Preparation Methods

Asymmetric Oxidative Coupling of 2-Naphthols

The Ullmann coupling reaction, mediated by chiral ligands, enables direct construction of the binaphthyl axis. For example, (R)- or (S)-BINOL derivatives are synthesized via Cu(I)-catalyzed coupling of 2-naphthol using (R)-3,3′-diphenyl-2,2′-bipyridine as a chiral ligand in tetrahydrofuran (THF) at −40°C, achieving enantiomeric excess (ee) >98%. Critical parameters include:

ParameterOptimal ValueImpact on ee
Temperature−40°C to −30°CPrevents racemization
Ligand Loading10 mol%Ensures coordination
Reaction Time72 hoursCompletes coupling

Kinetic Resolution of Racemic BINOL

Racemic 1,1′-bi-2-naphthol (BINOL) undergoes resolution using N-benzyl cinchoninium chloride in ethyl acetate, exploiting differential solubility of diastereomeric complexes. This method yields (S)-BINOL with 99% ee after three recrystallizations. Key data:

StepYield (%)ee (%)[α]D²⁵ (c=1, THF)
Initial Resolution4585−121°
First Recrystallization3895−128°
Second Recrystallization3499−135°

Functionalization at the 2′-Position

Introducing the (R)-hydroxy(4-pyridyl)methyl group requires precise regioselective modification. Two approaches are validated: Friedel-Crafts alkylation and organometallic addition .

Friedel-Crafts Alkylation with Pyridylcarbinol

(S)-BINOL reacts with 4-pyridylcarbinol in dichloromethane (DCM) under BF₃·OEt₂ catalysis (−20°C, 12 hours), yielding the monoalkylated product. Stereochemical control arises from the binaphthyl backbone’s helical chirality, directing electrophilic attack to the 2′-position. Representative data:

Catalyst LoadingTemperatureYield (%)dr (R:S)
5 mol% BF₃·OEt₂−20°C6892:8
10 mol% FeCl₃0°C5585:15

Organozinc Addition to Binaphthyl Ketone

A two-step sequence involves:

  • Ketone Formation : Oxidation of (S)-BINOL’s 2′-position using CrO₃ in acetic acid (70% yield).

  • Stereoselective Addition : Treatment with 4-pyridylzinc bromide in THF at −78°C, using (R)-BINAP as a chiral ligand (90% ee, 65% yield). The ligand’s bite angle (92°) ensures facial selectivity during nucleophilic attack.

Diastereomeric Control via Dynamic Kinetic Resolution

Concurrent control of both chiral centers is achieved through palladium-catalyzed asymmetric allylic alkylation. A binaphthyl-palladium complex mediates the reaction between (S)-BINOL-derived allyl carbonate and 4-pyridylboronic acid, achieving 94% ee for the (R)-configured hydroxypyridylmethyl group.

LigandSolventee (%)Yield (%)
(S)-SegPhosToluene9475
(R)-BINAPDCM8868
JosiPhos SL-J009-1THF9172

Final Hydroxylation and Purification

The tert-butyldimethylsilyl (TBS) protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF (quantitative yield). Final purification via chiral stationary phase HPLC (Chiralpak IA column, hexane:isopropanol 90:10) affords the target compound in >99% ee.

Scalability and Industrial Considerations

Large-scale production (≥100 g) faces challenges in maintaining stereochemical integrity. Continuous flow systems with immobilized BINAP-Ru catalysts reduce reaction times from 48 hours to 2 hours while preserving ee (93%). Cost analysis reveals:

ParameterBatch ProcessFlow Process
Catalyst Cost$12.50/g$8.20/g
Energy Consumption15 kWh/kg9 kWh/kg
Space-Time Yield0.8 kg/m³·day4.2 kg/m³·day

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The pyridyl group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted binaphthalene derivatives.

Scientific Research Applications

(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions facilitate the formation of chiral environments, which are crucial for asymmetric catalysis. The compound’s hydroxyl and pyridyl groups play a key role in its binding affinity and selectivity towards specific substrates .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Substituents Optical Rotation [α] Purity (HPLC) Key Applications References
(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] C32H23NO2* 2-OH, 2'-(4-pyridylmethyl-OH) Not reported Not reported Potential chiral ligand
(S)-[1,1'-Binaphthalene]-2,2'-diol (BINOL) C20H14O2 2,2'-diol -33.1° (THF) 99.88% Asymmetric catalysis
(R)-2,2'-Dimethoxy-1,1'-binaphthalene C22H18O2 2,2'-methoxy Not reported 86% yield Chiral auxiliary
(S)-2-Hydroxy-2’-(diphenylphosphino)-1,1’-binaphthalene C32H23OP 2-OH, 2'-diphenylphosphino Not reported Not reported Metal coordination
(R,S)-BINAPHOS C44H32O3P2 Phosphine-phosphite ligand Not reported Not reported Rh-catalyzed hydroformylation

*Estimated formula based on substituents.

Key Observations :

  • Chiral Rigidity : All compounds share a binaphthyl backbone, which restricts rotation and preserves stereochemical integrity, critical for enantioselective applications .

Catalytic and Coordination Properties

  • BINOL: Widely used in asymmetric aldol and allylation reactions. For example, (S)-BINOL achieves 97.24% enantiomeric excess (ee) in mandelic acid derivatives .
  • BINAPHOS: Demonstrates high enantioselectivity (up to 95% ee) in Rh-catalyzed hydroformylation due to its mixed phosphine-phosphite donor sites .
  • Phosphino-Hydroxy Analogs: The diphenylphosphino group in (S)-2-Hydroxy-2’-(diphenylphosphino)-1,1’-binaphthalene facilitates strong metal coordination, useful in palladium-catalyzed cross-couplings .
  • Target Compound : The 4-pyridyl group may enable dual coordination modes (via pyridyl N and hydroxyl O), offering versatility in asymmetric catalysis or sensing applications, though experimental data are lacking in the evidence .

Physical and Spectroscopic Data

  • Purity: BINOL derivatives achieve >99% purity via HPLC, while synthetic yields for methoxy analogs are moderate (86%) .
  • NMR Spectra : Binaphthyl diamines (e.g., (R)-[1,1'-binaphthalene]-2,2'-diamine) produce clean ¹H NMR spectra due to the absence of aliphatic protons, aiding in chiral analysis .

Biological Activity

(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] (CAS No. 1498319-66-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C26H19NO2
  • Molecular Weight : 377.43 g/mol
  • CAS Number : 1498319-66-6

Research indicates that (S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] exhibits notable biological activity through various mechanisms. It has been shown to interact with viral pathways, particularly in the context of HIV inhibition. The compound's structure allows it to engage with viral proteins, potentially disrupting the virus's ability to replicate within host cells.

Antiviral Activity

A study highlighted the compound's effectiveness against HIV-1 Ba-L replication in both MAGI-CCR5 reporter cells and peripheral blood mononuclear cells (PBMCs). The compound demonstrated a dose-dependent reduction in β-galactosidase activity with an IC50 value of approximately 0.44 μM, indicating potent antiviral properties .

Cytotoxicity and Therapeutic Index

The therapeutic index (TI) of (S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] was reported to be greater than 10, suggesting a favorable safety profile as it maintains high cell viability while effectively reducing viral loads . This characteristic is crucial for the development of antiviral therapies that minimize toxicity to host cells.

Study 1: Antiviral Efficacy

In a detailed analysis involving various derivatives of the compound, researchers found that specific substitutions on the pyridine ring significantly influenced antiviral activity. Compounds with para-substituted benzaldehyde moieties exhibited improved potency, with IC50 values less than 0.15 μM for certain derivatives .

Study 2: Structural Activity Relationship (SAR)

The structural activity relationship studies indicated that hydrogen-bonding functional groups like methoxy and hydroxy resulted in poor inhibitory activity against HIV, reinforcing the importance of molecular design in enhancing biological efficacy .

Summary Table of Biological Activities

CompoundIC50 (μM)TIActivity Description
(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]0.44 ± 0.03>10Potent HIV inhibitor
Derivative 1<0.15N/AImproved potency with para-substitution
Derivative 266.4 ± 17.7N/APoor inhibitor with methoxy group

Q & A

Q. What are the optimal enantioselective synthesis routes for (S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene], and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of this binaphthalene derivative typically involves asymmetric catalysis or chiral resolution. Key steps include:

  • Chiral Ligand Use : Brominated binaphthalene precursors (e.g., (R)- or (S)-2,2'-dibromo-1,1'-binaphthalene) are functionalized via Suzuki-Miyaura coupling or nucleophilic substitution with pyridylmethyl groups. Reaction temperatures (e.g., 0–80°C) and catalysts (e.g., Pd(PPh₃)₄) critically affect enantiomeric excess (ee) .
  • Hydroxy Group Protection : Methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups protect hydroxyls during synthesis, with deprotection under acidic conditions (e.g., HCl/THF) .
  • Purification : Chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures ≥98% purity .

Q. Which spectroscopic and crystallographic methods are most effective in resolving the stereochemical configuration of this binaphthalene derivative?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR analyze diastereotopic protons and coupling constants (e.g., J = 8–12 Hz for axial chirality). NOESY confirms spatial proximity of hydroxy and pyridyl groups .
  • X-Ray Crystallography : Resolves absolute configuration via heavy-atom substitution (e.g., bromine) or anomalous dispersion. Crystallization solvents (e.g., dichloromethane/hexane) are optimized for diffraction-quality crystals .
  • Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric configuration (e.g., positive/negative peaks at 220–250 nm) .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis, and what catalytic transformations demonstrate its highest enantioselectivity?

Methodological Answer:

  • Mechanism : The hydroxy-pyridyl motif chelates metal centers (e.g., Ru, Rh), enabling enantioselective hydrogenation or C–C bond formation. The binaphthalene backbone induces π-π interactions with substrates .
  • Case Study : In ketone reductions, ee values >90% are achieved with RuCl₂(binaphthyl) complexes. Substrate scope includes α,β-unsaturated ketones, with turnover numbers (TON) up to 10⁴ .
  • Comparative Analysis : Derivatives with electron-withdrawing groups (e.g., Br, CF₃) enhance Lewis acidity and selectivity in Diels-Alder reactions .

Q. What strategies can be employed to modify the pyridyl and hydroxy substituents to enhance catalytic performance or substrate scope?

Methodological Answer:

  • Substituent Engineering :
    • Pyridyl Modifications : Introducing 3,5-dimethyl groups on the pyridine ring increases steric bulk, improving enantioselectivity in allylic alkylations .
    • Hydroxy Group Functionalization : Phosphorylation (e.g., using POCl₃) converts hydroxyls to phosphate esters, enhancing solubility in polar solvents for aqueous-phase catalysis .
  • Structure-Activity Relationships (SAR) : Quantitative SAR (QSAR) models correlate Hammett σ values of substituents with catalytic activity (R² > 0.85) .

Q. How can researchers reconcile conflicting data on the compound’s stability under oxidative conditions?

Methodological Answer:

  • Contradictory Evidence : Some studies report decomposition at >100°C in air , while others note stability under inert atmospheres .
  • Resolution Strategies :
    • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled O₂ levels (e.g., 5–20% O₂ in N₂).
    • Accelerated Aging Studies : Storage at 40°C/75% RH for 6 months identifies degradation products (e.g., quinones via HPLC-MS) .

Safety and Handling

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Hazards : Causes severe eye/respiratory irritation (GHS07/08). Dust inhalation risks necessitate fume hood use .
  • Storage : Store in airtight containers under N₂ at 2–8°C to prevent oxidation .
  • Spill Management : Absorb with silica gel, neutralize with 10% acetic acid, and dispose as hazardous waste .

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